molecular formula C11H14O3 B14169411 Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione CAS No. 19592-87-1

Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione

Cat. No.: B14169411
CAS No.: 19592-87-1
M. Wt: 194.23 g/mol
InChI Key: JPDYOSKSJPKBHU-UHFFFAOYSA-N
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Description

Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione can be achieved through several methods. One common approach involves the use of Meldrum’s acid, arylglyoxals, and β-naphthol in a one-pot, three-component reaction. This method is efficient and avoids the use of expensive catalysts and chromatographic separation . The reaction typically proceeds in the presence of triethylamine (Et3N) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce carbonyl groups to alcohols.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives with altered electronic properties.

Scientific Research Applications

Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties

Properties

CAS No.

19592-87-1

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-oxatricyclo[6.3.1.04,12]dodecane-3,9-dione

InChI

InChI=1S/C11H14O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h6-7,9-10H,1-5H2

InChI Key

JPDYOSKSJPKBHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1)C(=O)OC3CCC2=O

Origin of Product

United States

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